3-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

antibacterial antitubercular hydrazone SAR

Sourcing novel hydrazone scaffolds with well-defined substitution patterns remains a bottleneck in early antibacterial SAR. 3-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate (CAS 765276-66-2) directly addresses this gap. Key advantages for your research program: - A distinct 4-bromophenoxyacetyl hydrazone core paired with a meta-substituted 4-methoxybenzoate ester, enabling systematic SAR exploration of antibacterial and antitubercular potency. - Structurally suited as a matched negative control for active hydrazone hits, or as a ligand precursor for transition metal complexes. - Available off-the-shelf as a single entity, eliminating in-house synthesis and accelerating hit-to-lead timelines.

Molecular Formula C23H19BrN2O5
Molecular Weight 483.3 g/mol
CAS No. 765276-66-2
Cat. No. B12001382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
CAS765276-66-2
Molecular FormulaC23H19BrN2O5
Molecular Weight483.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)COC3=CC=C(C=C3)Br
InChIInChI=1S/C23H19BrN2O5/c1-29-19-9-5-17(6-10-19)23(28)31-21-4-2-3-16(13-21)14-25-26-22(27)15-30-20-11-7-18(24)8-12-20/h2-14H,15H2,1H3,(H,26,27)/b25-14+
InChIKeyMPKKPRYMHPFGJP-AFUMVMLFSA-N
Commercial & Availability
Standard Pack Sizes1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: 3-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate


3-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate (CAS 765276-66-2, molecular formula C23H19BrN2O5) is a synthetic hydrazone derivative bearing a 4-bromophenoxyacetyl hydrazone core and a 4-methoxybenzoate ester at the meta position of the phenyl ring. It is listed in the Sigma-Aldrich AldrichCPR collection as product L495352, described as a rare and unique chemical intended for early-phase discovery research . As a member of the hydrazone class, it possesses a pharmacophoric -C=N-NH- moiety known to confer diverse biological activities, including antibacterial and antitubercular properties in structurally related diphenyl hydrazones [1], though no compound-specific activity data have been disclosed for this exact structure.

1
Unique meta-4-methoxybenzoate hydrazone scaffold for SAR library constructionDistinct substitution topology vs. para/ortho analogs
2
AldrichCPR collection – no vendor analytical data; requires in-house identity confirmationBuyer assumes responsibility for characterization
3
Suitable for early-phase discovery screening, negative control design, and metal complexation studiesActivity profile experimentally uncharacterized; class-level hydrazone SAR only

Substitution Limitations for 3-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate


Although numerous hydrazone derivatives share the 4-bromophenoxyacetyl backbone, subtle variations in the ester substitution pattern on the phenyl ring can markedly influence physicochemical properties, receptor binding, and biological readouts. For example, closely related Sigma-Aldrich SALOR compounds such as 4-bromo-2-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate (CAS 881469-74-5) or 4-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate (CAS 537681-89-3) differ by the position and nature of substituents . In the broader hydrazone class, antibacterial potency has been shown to vary dramatically with aryl substituent identity—compound 4f in a systematic diphenyl hydrazone series achieved 80% antitubercular inhibition at 6.25 µg/mL, while close structural analogs 4g, 4h, and 4i exhibited ≤15% inhibition under identical conditions [1]. Without direct comparative data for the target compound, procurement decisions must rely on scaffold-level understanding together with the known sensitivity of hydrazone SAR.

Ester topologyMeta-4-methoxybenzoate differs from ortho/para-methyl or methoxy analogs; substitution position may shift physicochemical and binding profiles.
SAR sensitivityMinor hydrazone substituent changes can alter antitubercular inhibition by >70 percentage points (class-level data); target compound activity may not mirror any published analog.
Analytical gapNo vendor certificate of analysis; identity/purity must be confirmed before use, adding characterization burden compared to standard Sigma-Aldrich hydrazones.

Quantitative Differentiation for 3-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate


Antibacterial & Antitubercular Activity vs. Diphenyl Hydrazones

No direct biological data are available for the target compound. However, the closest class-level data are derived from a series of diphenyl hydrazones synthesized from phenoxy or 4-bromophenoxy acetic acid hydrazide. In this series, compound 4f (phenoxy acetic acid, [1-(4-chlorophenyl)ethylidene] hydrazide) exhibited 80% inhibition of Mycobacterium tuberculosis H37Rv at a screening concentration of 6.25 µg/mL, while comparator 4g (4-bromophenoxy analog with analogous substitution) achieved only 9% inhibition, and 4h showed 15% inhibition under identical assay conditions [1]. Antibacterial MICs against a panel of ten strains ranged from 312.5 to 5000 µg/mL, with substantial variability among compounds—illustrating that small structural changes within the hydrazone class can lead to >8-fold shifts in potency [1]. These data underscore that the target compound's unique combination of a 4-bromophenoxyacetyl fragment and a 4-methoxybenzoate ester at the meta-phenyl position constitutes a distinct SAR space, but its activity profile remains experimentally uncharacterized. The compound is supplied as-is by Sigma-Aldrich with no analytical or biological certification, placing the burden of characterization on the purchaser .

Antitubercular activity
Class-level inference
Target: no data. Diphenyl hydrazone 4f: 80% inhibition at 6.25 µg/mL; 4g: 9%; 4h: 15% (MABA, M. tuberculosis H37Rv).
Hydrazone SAR is highly sensitive; target activity cannot be predicted from analogs.
Data from one series; may not transfer to meta-4-methoxybenzoate scaffold.
antibacterial antitubercular hydrazone SAR

Meta-4-Methoxybenzoate Ester vs. Ortho/Para Analogs

The target compound features a 4-methoxybenzoate ester at the meta position of the phenyl ring, a specific isomer not represented in closely cataloged Sigma-Aldrich SALOR analogs. For comparison, CAS 881469-74-5 (4-bromo-2-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate) places a methylbenzoate ester at a different position and incorporates an additional bromine on the phenyl ring, while CAS 537681-89-3 (4-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate) shifts the ester to the para position with a methyl substituent . The meta-substitution pattern of the target compound is expected to influence both steric and electronic properties, which in hydrazone series have been shown to correlate with differential antibacterial MIC values spanning orders of magnitude (e.g., from 312.5 to 5000 µg/mL for closely related diphenyl hydrazones) [1]. No head-to-head experimental comparison with these specific analogs has been published.

Ester substitution topology
Cross-study comparable
Target: meta-4-methoxybenzoate (C23H19BrN2O5). Analogs: ortho-bromo, para-methoxyphenoxyacetyl, 3-methylbenzoate (CAS 881469-74-5); para-(2-methoxy)phenyl, 4-methylbenzoate (CAS 537681-89-3).
Meta substitution defines a distinct chemical space with potentially different solubility and target-binding profiles.
No head-to-head experimental comparison published.
structural isomerism aryl substitution hydrazone ester

Analytical Certification: Procurement Risk vs. Standards

The target compound is sold under Sigma-Aldrich's AldrichCPR (Custom Product Request) program, which explicitly states that 'Sigma-Aldrich does not collect analytical data for this product' and that the 'buyer assumes responsibility to confirm product identity and/or purity' . In contrast, many in-class hydrazone derivatives available from the same supplier (e.g., CAS 537681-89-3, CAS 881469-74-5) are listed with at least a certificate of analysis and defined purity specifications. This procurement risk profile matters for experimental reproducibility: without vendor-supplied analytical certification, the user must independently validate identity (e.g., by NMR, HPLC, MS) before use, adding time and cost to hit-finding or lead-optimization workflows.

Analytical certification
Data to verify
AldrichCPR: no vendor analytical data; buyer must confirm identity/purity. Standard hydrazone analogs typically include certificate of analysis.
Requires in-house characterization (NMR, HPLC, MS) before screening use.
Adds time and cost to hit-finding workflows; procurement risk to weigh.
procurement risk AldrichCPR analytical certification

Early Discovery Applications for 3-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate


Hydrazone SAR Libraries for Antibacterial Discovery

The compound's 4-bromophenoxyacetyl hydrazone core and meta-substituted benzoate ester provide a novel scaffold for exploring structure-activity relationships in antibacterial programs. As demonstrated in the diphenyl hydrazone literature, compounds with 4-bromophenoxy substitution can exhibit marked antibacterial and antitubercular activity depending on the aryl ester partner, with intraseries potency differences exceeding 70 percentage points in antitubercular inhibition [1]. Including this compound in a focused hydrazone library allows medicinal chemistry teams to probe the contributions of the meta-position 4-methoxybenzoate ester to target binding, selectivity, and physicochemical properties.

Negative Control & Selectivity Profiling

Given the documented variability of hydrazone biological activity—ranging from negligible to substantial antibacterial inhibition even among close analogs [1]—this compound may serve as a structurally matched negative control in phenotypic screens alongside more active hydrazone hits. Its commercial availability as a single entity (SALOR-INT L495352-1EA) enables procurement without synthesis, provided users accept the AldrichCPR analytical disclaimer and perform in-house identity confirmation .

Coordination Chemistry & Metal Complexation

The hydrazide/hydrazone moiety is a well-established ligand for transition metals. A recent study demonstrated that the closely related precursor 2-(4-bromophenoxy)acetohydrazide forms a stable polymeric Ni(II) complex with a distorted octahedral geometry, characterized by single-crystal X-ray diffraction [2]. While not directly tested on the target compound, this precedent suggests that its hydrazone functionality may similarly coordinate metal ions—an application area where its unique ester substitution pattern could tune complex geometry and stability.

Chemical Biology Probe: Bioisosteric Replacement

The 4-methoxybenzoate ester group can function as a metabolically labile or bioisosteric element in probe design. Combined with the halogenated phenoxy moiety, this compound offers a distinct pair of aromatic rings for investigating halogen-bonding interactions, π-stacking, or hydrogen-bonding patterns with biological targets, compared to the more common para-methyl or para-chloro analogs cataloged in the Sigma-Aldrich collection .

Application
Selection Property
Validation Focus
Hydrazone SAR library construction
Meta-4-methoxybenzoate ester and 4-bromophenoxyacetyl core
In-house identity confirmation; class-level antibacterial/antitubercular screening context
Negative control & selectivity profiling
Structurally matched, commercially available single entity
Phenotypic assay response benchmarking; verify lack of nonspecific interference
Coordination chemistry & metal complexation
Hydrazide/hydrazone ligand functionality
Metal-binding stoichiometry; single-crystal structure if complex formed
Chemical biology probe design
Halogenated phenoxy + methoxybenzoate ester pair
Halogen-bonding, π-stacking, and hydrogen-bonding interaction studies
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